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Compound of Interest

Compound Name: Lacripep

Cat. No.: B15570360 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Lacripep
in clinical trials for dry eye disease.

Frequently Asked Questions (FAQs)
Q1: What is Lacripep and what is its mechanism of action in treating dry eye?

Lacripep™ is a synthetic, topically administered peptide fragment of lacritin, a naturally

occurring human tear protein.[1][2] In many forms of dry eye disease, including Sjögren's

syndrome, the active monomeric form of lacritin is deficient in tears.[2][3] Lacripep acts as a

replacement therapy, aiming to restore the natural basal tearing mechanism and the health of

cells on the ocular surface.[1] Its proposed mechanism involves restoring homeostasis to the

ocular surface, which includes mitogenic effects on the epithelium and qualitative

improvements in the tear film's lipid and mucin layers.[3] Preclinical studies suggest Lacripep
can improve corneal epithelial integrity, promote tear secretion, restore sensory innervation,

and reduce inflammation of the cornea.[4]

Q2: Why is the placebo effect a significant challenge in dry eye clinical trials?

The placebo or vehicle response is a frequent and significant issue in dry eye disease (DED)

clinical trials.[5] A high magnitude of improvement in signs and symptoms in the

placebo/vehicle group can interfere with determining the true treatment effect of an

investigational drug, potentially leading to clinical trial failure.[5] Factors contributing to this
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include the subjective nature of many dry eye symptoms and the potential for the vehicle (the

eye drop solution without the active ingredient) itself to provide some relief.[6] Studies have

shown meaningful improvements in both symptoms (e.g., Ocular Surface Disease Index -

OSDI) and signs (e.g., tear breakup time, corneal staining) in patients receiving only a placebo

or vehicle.[7][8]

Q3: What are the key inclusion and exclusion criteria to consider for a Lacripep clinical trial to

minimize placebo response?

To minimize the placebo response and ensure a study population with a clear diagnosis of dry

eye, specific inclusion and exclusion criteria are crucial. Based on protocols for dry eye studies,

consider the following:

Inclusion Criteria:

Documented history or diagnosis of a specific type of dry eye (e.g., Primary Sjögren's

Syndrome).[9]

History of dry eye-related ocular symptoms and use of over-the-counter wetting agents.[9]

Specific baseline scores for both signs and symptoms, for example:

Corneal Fluorescein Staining (CFS) total score within a defined range (e.g., ≥ 4 and <

15 on the NEI/Industry Workshop scale).[9]

Symptom Severity score ≥ 40 using the SANDE questionnaire or OSDI score ≥ 23.[9]

[10][11]

Anesthetized Schirmer test score ≤ 5 mm wetting/5 min.[9]

Tear break-up time (TBUT) ≤ 10 seconds.[11]

Stable systemic treatment for any underlying conditions (e.g., Sjögren's Syndrome) for a

defined period (e.g., 90 days) prior to the trial.[9]

Exclusion Criteria:
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Presence of other ocular conditions that could interfere with the study parameters, such as

active blepharitis, meibomian gland dysfunction requiring treatment, or active ocular

allergies.[12]

Ongoing ocular infections (bacterial, viral, or fungal) or active ocular inflammation.[12]

Recent use of contact lenses.[12]

Use of medications known to cause ocular drying or increased lacrimation, unless on a

stable dosing regimen.[12]

Recent or anticipated use of systemic corticosteroids, immunotherapy, or cytotoxic

therapy.[12]

Dry eye resulting from scarring conditions like burns or irradiation.[13]

Troubleshooting Guides
Problem: High variability in subjective symptom scores (e.g., OSDI, SANDE) between visits.

Possible Cause: Natural fluctuation of dry eye symptoms, regression to the mean, or patient

expectation bias.

Troubleshooting Steps:

Implement a Run-in Period: A 14-day run-in period with a placebo or vehicle can help

stabilize symptoms and wash out previous medications.[3]

Multiple Baseline Assessments: Schedule multiple visits to establish a consistent baseline

for signs and symptoms before randomization.[14]

Standardized Questionnaires: Ensure consistent administration of questionnaires like the

Ocular Surface Disease Index (OSDI) at each visit.[10] The OSDI is a validated tool to

measure the severity of DED.[10]

Patient Education: Educate participants and study staff about the placebo response to

help neutralize expectations.[14]
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Problem: Lack of significant difference between the Lacripep and placebo groups for the

primary efficacy endpoint.

Possible Cause: High placebo/vehicle response, suboptimal dosing, or inappropriate primary

endpoint selection.

Troubleshooting Steps:

Review Trial Design: Consider implementing a masked treatment transition (MTT) design,

where both patients and investigators are blinded to the timing of the transition from a run-

in period to the active drug.[14]

Dose-Ranging Studies: Ensure that appropriate dose-ranging studies have been

conducted. Preclinical and cell studies with lacritin have suggested a biphasic or bell-

shaped dose-response, where higher doses may be less effective.[3]

Endpoint Selection: The FDA recommends demonstrating a statistically significant

difference in at least one objective prespecified sign and one subjective prespecified

symptom of dry eye.[13] Consider co-primary endpoints or a hierarchical testing approach.

Corneal staining is a clinically meaningful objective outcome measure.[15][16][17]

Post-Hoc Analysis: Conduct post-hoc analyses on patient subgroups who may be more

responsive to treatment, for example, those with higher baseline disease severity.[3]

Data Presentation
Table 1: Summary of a First-In-Human Clinical Trial of Lacripep in Primary Sjögren's

Syndrome
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randomize

d, placebo-

controlled,

double-
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parallel-

group
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Primary

Sjögren's
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1. Lacripep

22 μM

(0.005%)

TID2.

Lacripep

44 μM

(0.01%)

TID3.

Placebo

(vehicle)

TID

28 days of

treatment,
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by a 14-

day run-in

and

followed by

a 14-day

washout

Mean
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from
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Corneal
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n Staining

(CFS) total
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Lissamine

conjunctiva

l staining,

Schirmer

test with
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Analog
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(VAS) for
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Reference [3][9]

Table 2: Key Efficacy Results from the First-In-Human Lacripep Trial
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Outcome Measure
Lacripep 22 μM vs.
Placebo (p-value)

Lacripep 44 μM vs.
Placebo (p-value)

Post-Hoc Analysis
Findings (in
patients with
baseline Eye
Dryness Severity ≥
60)

Mean change in total

CFS score at Day 28

(Primary Endpoint)

Not significant (p =

0.990)

Not significant (p =

0.074)

Significant

improvements in

inferior CFS at 14 and

28 days

Lissamine Green

Conjunctival Staining

No significant

differences

No significant

differences

Significant

improvement in

regional staining at 14

and 28 days

Anesthetized

Schirmer Test

No significant

differences

No significant

differences
Not reported

Tear Film Break-Up

Time (TFBUT)

No significant

differences

No significant

differences
Not reported

Burning and Stinging

Symptoms
Not reported Not reported

Significant

improvements at 14

days

Reference [3]

Experimental Protocols
Protocol: Assessment of Corneal Fluorescein Staining (CFS)

Purpose: To objectively assess the degree of corneal epithelial damage.

Materials: Sterile fluorescein sodium ophthalmic strips, cobalt blue light source on a slit-lamp

biomicroscope, and a standardized grading scale (e.g., NEI/Industry Workshop scale or

Oxford grading scale).
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Procedure: a. Moisten the fluorescein strip with a sterile saline solution or preservative-free

artificial tears. b. Gently touch the moistened strip to the inferior palpebral conjunctiva,

avoiding contact with the cornea. c. Instruct the patient to blink several times to distribute the

fluorescein dye. d. After a standardized time (e.g., 1-3 minutes), examine the cornea under

the slit-lamp using the cobalt blue light. e. Grade the staining in different regions of the

cornea (e.g., superior, inferior, central, nasal, temporal) according to the chosen grading

scale. f. The total CFS score is the sum of the scores from all regions.

Protocol: Schirmer's Test (with anesthesia)

Purpose: To measure aqueous tear production.

Materials: Standardized sterile Schirmer test strips, topical anesthetic eye drops (e.g.,

proparacaine hydrochloride 0.5%).

Procedure: a. Instill one drop of topical anesthetic into the lower cul-de-sac of each eye. b.

Gently dry the inferior fornix with a sterile cotton-tipped applicator. c. Place the folded end of

the Schirmer strip in the lateral third of the lower eyelid margin of each eye. d. Instruct the

patient to close their eyes gently or blink normally for 5 minutes. e. After 5 minutes, remove

the strips and measure the length of the wetted area in millimeters from the notch.
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Caption: Proposed signaling pathway of Lacripep.

Experimental Workflow for a Lacripep Clinical Trial
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Caption: Typical experimental workflow for a Lacripep clinical trial.
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Caption: Strategies to manage the placebo effect in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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